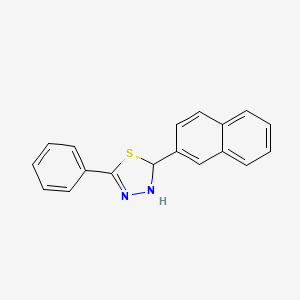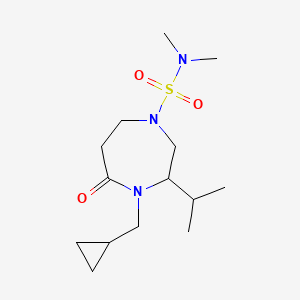![molecular formula C20H12F3N3O2 B5334281 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)
2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTPA, and it belongs to the family of pyrrole-based compounds. In
作用機序
The mechanism of action of 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile involves the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the growth and division of cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response in the body.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce the growth and division of cancer cells, which can lead to the inhibition of tumor growth. Additionally, it has been shown to reduce inflammation in the body, which can lead to the reduction of pain and other symptoms associated with inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the scientific research of 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile. One potential direction is to further explore its potential as an anti-cancer agent and develop new treatment options for cancer patients. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and reduce its potential toxicity.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its ability to inhibit the growth of cancer cells and reduce inflammation in the body makes it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile is a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde and pyrrole in the presence of a base to form an intermediate compound. This intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a palladium catalyst to form the final product.
科学的研究の応用
2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile has various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
特性
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2/c21-20(22,23)16-3-1-4-19(12-16)25-10-2-5-18(25)11-15(13-24)14-6-8-17(9-7-14)26(27)28/h1-12H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJVPRKCEASDDB-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334218.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5334229.png)
![3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5334232.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-3-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5334244.png)



![ethyl 4-({2-(2,3-dimethoxyphenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5334292.png)

![ethyl ({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B5334299.png)
![N-(2,4-dichlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5334310.png)
![allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5334318.png)
